3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol
Overview
Description
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a chloro group and a boronic ester group attached to a phenol ring. It is widely used in organic synthesis, particularly in cross-coupling reactions, due to its unique reactivity and stability.
Scientific Research Applications
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is extensively used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: It is widely used in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to synthesize biaryls and other complex organic molecules.
Biology: The compound is used in the development of bioconjugation techniques and labeling of biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceuticals and drug candidates.
Industry: It is employed in the production of advanced materials and polymers.
Mechanism of Action
Target of Action
Compounds with similar structures have been used as reagents for the phosphitylation of alcohols and heteroatomic nucleophiles .
Mode of Action
The compound interacts with its targets through a process known as borylation . In the presence of a palladium catalyst, it can form pinacol benzyl boronate at the benzylic C-H bond of alkylbenzenes . It can also participate in hydroboration of alkyl or aryl alkynes and alkenes .
Biochemical Pathways
It’s known that the compound can participate in various types of coupling reactions, such as buchwald-hartwig, hiyama, sonogashira, suzuki-miyaura, heck, stille, and negishi coupling .
Result of Action
It’s known that the compound can form useful glycosyl donors and ligands when used as a reagent for the phosphitylation of alcohols and heteroatomic nucleophiles .
Action Environment
It’s known that the compound is a colorless liquid at room temperature and is commonly used in the preparation of pharmaceuticals and chemical intermediates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Boronic Acid Derivatization: Starting from phenol, the compound can be synthesized by reacting it with boronic acid derivatives under appropriate conditions.
Cross-Coupling Reactions: The compound can be prepared by cross-coupling reactions involving boronic acids and halides, such as the Suzuki-Miyaura coupling reaction.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale cross-coupling reactions. These reactions are carried out under controlled conditions to ensure high yield and purity. The use of catalysts, such as palladium or nickel, is common to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol undergoes various types of reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized products.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The boronic ester group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Quinones, hydroquinones, and other oxidized phenols.
Reduction: Amines and other reduced derivatives.
Substitution: Various boronic acid derivatives and substituted phenols.
Comparison with Similar Compounds
3-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol is unique due to its combination of a chloro group and a boronic ester group on a phenol ring. Similar compounds include:
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: Lacks the chloro group.
2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom instead of boron.
4-(2-Boronic Acid Ethyl)phenol: Has an ethyl group instead of a boronic ester group.
These compounds differ in their reactivity and applications, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-6-5-8(15)7-10(9)14/h5-7,15H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRXANKNFVXVMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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